![molecular formula C19H22ClN3O2 B2741155 Propan-2-yl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate CAS No. 339011-26-6](/img/structure/B2741155.png)
Propan-2-yl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate
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Overview
Description
Propan-2-yl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential application in various research fields. The compound is commonly referred to as 'PPCC' and is a derivative of pyridine.
Scientific Research Applications
Anti-Tubercular Agents
This compound could potentially be used in the development of anti-tubercular agents . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Antibacterial Agents
The compound could also be used in the creation of effective antibacterial agents . A series of new 3-(piperazin-1-yl)propan-2-ol modified imidazole derivatives were prepared and evaluated for their biological activity and drug-like properties . The in vitro biological assay showed that the target molecules have outstanding antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac), and Pseudomonas syringae pv. actinidiae (Psa) .
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s likely that it interacts with its targets in a way that inhibits their function, leading to its anti-tubercular activity .
Biochemical Pathways
Given its potential anti-tubercular activity, it may interfere with the biochemical pathways essential for the survival and proliferation of mycobacterium tuberculosis .
Pharmacokinetics
Similar compounds have been evaluated for their cytotoxicity on hek-293 (human embryonic kidney) cells , suggesting that they may have favorable bioavailability and low toxicity.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, with 50% inhibitory concentrations (ic 50) ranging from 135 to 218 μM .
properties
IUPAC Name |
propan-2-yl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-14(2)25-19(24)15-6-7-18(21-13-15)23-10-8-22(9-11-23)17-5-3-4-16(20)12-17/h3-7,12-14H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIVKZPLCMAXHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CN=C(C=C1)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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